molecular formula C11H9ClN2O2 B12544749 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione CAS No. 142226-55-9

3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione

Cat. No.: B12544749
CAS No.: 142226-55-9
M. Wt: 236.65 g/mol
InChI Key: SSXRIGCRTSWRIY-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione is a chemical compound characterized by a piperazine ring substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated piperazine rings.

Scientific Research Applications

3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

142226-55-9

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylidene]piperazine-2,5-dione

InChI

InChI=1S/C11H9ClN2O2/c12-8-3-1-2-7(4-8)5-9-11(16)13-6-10(15)14-9/h1-5H,6H2,(H,13,16)(H,14,15)

InChI Key

SSXRIGCRTSWRIY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=CC2=CC(=CC=C2)Cl)C(=O)N1

Origin of Product

United States

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